Clindamycin

Description

Properties

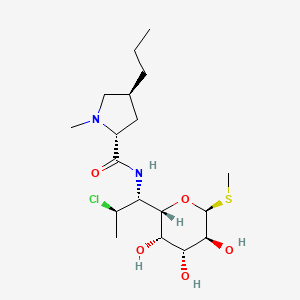

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLRVYVGXIQJDK-AWPVFWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21462-39-5 (mono-hydrochloride), 58207-19-5 (mono-HCl, mono-hydrate) | |

| Record name | Clindamycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022836 | |

| Record name | Clindamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Yellow, amorphous solid | |

CAS No. |

18323-44-9 | |

| Record name | Clindamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clindamycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clindamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clindamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U02EL437C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLINDAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Clindamycin's Interaction with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This guide provides an in-depth examination of the molecular interactions between this compound and the 50S ribosomal subunit. It details the specific binding site within the 23S ribosomal RNA (rRNA), the functional consequences of this binding on peptide bond formation and translocation, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on binding affinities and inhibitory concentrations are summarized, and key experimental protocols are provided to facilitate further research in this area.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effect by targeting the bacterial 70S ribosome.[1] Specifically, it binds to the large 50S subunit, interfering with the elongation phase of protein synthesis.[1] This action effectively halts the production of essential proteins required for bacterial growth and replication.[2]

The binding site for this compound is strategically located within the peptidyl transferase center (PTC) of the 50S subunit.[1] This catalytic hub is responsible for the formation of peptide bonds, the fundamental linkages in a polypeptide chain. This compound's binding pocket overlaps with that of other antibiotic classes, such as macrolides and streptogramin B, which can lead to cross-resistance.[1][3]

By occupying this critical site, this compound sterically hinders the correct positioning of transfer RNAs (tRNAs) carrying amino acids.[1][4] It obstructs both the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA), preventing the formation of a peptide bond and blocking the progression of the nascent polypeptide chain through the ribosomal exit tunnel.[1][4][5]

The this compound Binding Site: A Detailed View

Structural biology studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution views of the this compound binding site.[1][6][7] The antibiotic interacts primarily with domain V of the 23S rRNA, a component of the 50S subunit.

Key nucleotide interactions (using E. coli numbering) include:

-

A2058 and A2059: Located at the entrance of the polypeptide exit tunnel, these nucleotides form crucial hydrogen bonds and van der Waals contacts with this compound.[1][8][9]

-

A2451: This nucleotide, situated within the A-site of the PTC, is protected from chemical modification by this compound binding.[8][9]

-

G2505: this compound forms a hydrogen bond with this P-site nucleotide.[1][8][9][10]

-

A2602: Also located in the A-site, this nucleotide is shielded by the presence of this compound.[8]

Kinetic and chemical footprinting studies have revealed a dynamic, two-step binding process.[1][8] this compound initially makes contact with the A-site, forming an initial complex, and then isomerizes to a more stable, tighter complex near the P-site.[1][8][11] This refined positioning is critical for its inhibitory action.

Quantitative Data Summary

The efficacy of this compound can be quantified through various biochemical and microbiological assays. The following tables summarize key parameters related to its activity.

Table 1: Ribosomal Binding Affinity of this compound

| Parameter | Value | Organism | Reference |

|---|

| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli |[1][9] |

Table 2: In Vitro Inhibition of Protein Synthesis

| Parameter | Value | Organism/System | Reference |

|---|

| IC50 | 32.50 µg/mL | Toxoplasma gondii |[1] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.03 - 0.25 | [1] |

| Streptococcus pyogenes | ≤0.015 - 0.12 | [1] |

| Bacteroides fragilis | 0.06 - 4 |[1] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a variety of experimental techniques. Detailed protocols for two foundational assays are provided below.

Ribosome Binding Assay (Chemical Footprinting)

This method identifies the specific nucleotides on the 23S rRNA that are protected by this compound from chemical modification, thereby mapping its binding site.

Protocol Overview:

-

Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial species (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.[1]

-

Complex Formation: Incubate the purified 70S ribosomes with a suitable mRNA template and deacylated tRNA to form a stable translational complex.[1]

-

This compound Incubation: Add varying concentrations of this compound to the ribosome-mRNA-tRNA complex and incubate to allow for binding.[1][8] For kinetic studies, incubation times can be varied (e.g., 1 second for the initial complex vs. 1 minute for the isomerized complex).[8][11]

-

Chemical Modification: Treat the complexes with chemical probes such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues, or kethoxal, which modifies accessible guanine residues.[1][8]

-

RNA Extraction and Primer Extension: Extract the 23S rRNA and perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site.[1]

-

Gel Electrophoresis and Analysis: Analyze the primer extension products on a sequencing gel. Nucleotides protected by this compound will show reduced modification, resulting in the absence or reduction of corresponding bands on the gel compared to a no-drug control.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free system.[1]

Protocol Overview:

-

System Preparation: Utilize a commercial or lab-prepared bacterial cell-free transcription-translation system (e.g., E. coli S30 extract).[1]

-

Reporter Gene: Use a DNA template encoding a reporter protein such as luciferase or green fluorescent protein (GFP).[1]

-

Reaction Setup: Combine the cell-free system, the reporter gene template, and amino acids.[1] Protein synthesis is typically monitored via luminescence/fluorescence or by incorporating a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

This compound Addition: Add a range of concentrations of this compound to the reaction mixtures.[1]

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for protein synthesis.[1]

-

Detection of Protein Synthesis: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence. For radiolabeled proteins, use scintillation counting or autoradiography.[1]

-

Data Analysis: Plot the amount of protein synthesis against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Conclusion and Future Directions

This compound's mechanism of action is a well-characterized example of targeted antibiotic inhibition of the bacterial ribosome. By binding to a specific pocket within the 23S rRNA at the peptidyl transferase center, it effectively stalls protein synthesis, leading to bacterial growth inhibition. The detailed structural and biochemical data available provide a solid foundation for understanding its efficacy and the molecular basis of resistance, which often involves modification of its ribosomal target site (e.g., methylation of A2058).[3][12]

Future research will likely focus on leveraging this detailed mechanistic understanding for the rational design of new lincosamide derivatives. The goal is to develop novel antibiotics that can overcome existing resistance mechanisms, exhibit improved pharmacokinetic properties, and possess a broader spectrum of activity. High-resolution structural techniques and advanced computational modeling will continue to be indispensable tools in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 6. EMDB-16641: this compound bound to the 50S subunit - Yorodumi [pdbj.org]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of the antibiotics this compound and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular dynamics simulations suggest why the A2058G mutation in 23S RNA results in bacterial resistance against this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Bacteriostatic and Bactericidal Activity of Clindamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Defining Clindamycin's Dual Nature

This compound is a lincosamide antibiotic with a well-established role in treating a variety of bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria[1]. A key aspect of its antimicrobial profile is its dual activity: it can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, actively killing bacteria[2][3]. This distinction is not absolute and depends on several factors, including the bacterial species, the concentration of the drug, and the site of infection[2][4].

The determination of whether an antibiotic is bacteriostatic or bactericidal in vitro is typically based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC)[5]. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity[5]. While this in vitro distinction is a standard laboratory measure, its direct translation to clinical outcomes is a subject of ongoing discussion[6][7]. Nevertheless, understanding the in vitro bacteriostatic and bactericidal properties of this compound is crucial for predicting its efficacy and for the development of new antimicrobial strategies.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis[3][8][9]. It achieves this by binding to the 50S subunit of the bacterial ribosome[3][8][9][10]. This binding interferes with the translocation step of protein elongation, effectively halting the production of essential proteins necessary for bacterial growth and replication[3][8][9]. Specifically, this compound obstructs the peptide exit tunnel on the 50S ribosomal subunit, preventing the nascent polypeptide chain from elongating[8]. This disruption of protein synthesis is the basis for its predominantly bacteriostatic effect, as it arrests bacterial proliferation, allowing the host's immune system to clear the infection[8].

At sub-inhibitory concentrations, this compound has also been shown to differentially affect the transcription of exoprotein genes in Staphylococcus aureus, suggesting a more complex regulatory role beyond simple protein synthesis inhibition[11].

Quantitative Data: MIC and MBC Values

The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro[1], while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum[12][13][14].

The following table summarizes representative MIC values for this compound against various clinically relevant bacteria. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reported Resistance Rate |

| Staphylococcus aureus | 0.12 | >2 | 10-40%[1] |

| Bacteroides fragilis group | 0.5 | 4 | Varies |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and represents typical ranges.

For many organisms, the MBC of this compound is significantly higher than its MIC, which is characteristic of a bacteriostatic agent. However, for some bacteria, the MBC/MIC ratio can be low enough to be considered bactericidal[6]. For instance, some studies have shown identical MIC and MBC values for this compound against certain Arcobacter-like strains, indicating bactericidal activity[15].

Experimental Protocols

Determination of MIC and MBC by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC and MBC of an antimicrobial agent[16][17][18].

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[16][17][19]

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer or densitometer

-

Incubator[17]

-

Agar plates for MBC determination

Protocol:

-

Preparation of Bacterial Inoculum:

-

From an overnight culture on a non-selective agar medium, select several morphologically similar colonies[19].

-

Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard[19]. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[19].

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent[1].

-

Perform serial two-fold dilutions of the this compound stock solution in the 96-well microtiter plate using MHB to achieve the desired concentration range[1][20]. The final volume in each well should be 50 µL before adding the inoculum.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate antibiotic-free agar medium[12][18].

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count[12][14].

-

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antimicrobial activity over time and can help to further characterize bactericidal or bacteriostatic effects[13].

Protocol Outline:

-

Preparation: Prepare flasks containing broth with various concentrations of this compound (e.g., 1x, 4x, 16x MIC) and a no-antibiotic growth control.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., 5 x 10⁵ to 1 x 10⁶ CFU/mL).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity[13].

Post-Antibiotic Effect (PAE)

This compound exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent[21][22][23]. The duration of the PAE for this compound is dependent on both the concentration of the drug and the duration of exposure[22][24]. For S. aureus, the PAE can range from 0.4 to 3.9 hours after a one-hour exposure to 1 mg/L of this compound[22][23]. This strong PAE contributes to the clinical efficacy of this compound, even when its concentration falls below the MIC[25].

Conclusion

The in vitro activity of this compound is complex, exhibiting both bacteriostatic and bactericidal properties. While its primary mechanism of inhibiting protein synthesis generally results in a bacteriostatic effect, this compound can be bactericidal against certain organisms, at higher concentrations, or under specific in vitro conditions[3][6]. The determination of MIC and MBC values through standardized protocols like broth microdilution provides essential quantitative data for researchers. Furthermore, understanding concepts like the post-antibiotic effect is crucial for a comprehensive assessment of this compound's antimicrobial profile. This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate and understand the nuanced in vitro activity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. foamid.com [foamid.com]

- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Busting the Myth of “Static vs Cidal”: A Systemic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 11. Subinhibitory this compound Differentially Inhibits Transcription of Exoprotein Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. emerypharma.com [emerypharma.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 17. protocols.io [protocols.io]

- 18. emerypharma.com [emerypharma.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Postantibiotic effect of roxithromycin, erythromycin, and this compound against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. journals.asm.org [journals.asm.org]

- 24. Variation in postantibiotic effect of this compound against clinical isolates of Staphylococcus aureus and implications for dosing of patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. derangedphysiology.com [derangedphysiology.com]

Clindamycin's Anti-inflammatory Properties in Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin, a lincosamide antibiotic, has long been a cornerstone in dermatological therapy, primarily for acne vulgaris.[1][2][3][4] Its clinical efficacy has traditionally been attributed to its bacteriostatic action against Cutibacterium acnes (C. acnes).[1][2] However, a growing body of evidence reveals that this compound possesses significant anti-inflammatory and immunomodulatory properties that contribute substantially to its therapeutic effects, independent of its antimicrobial activity.[2][5][6] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound in the context of dermatological research. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into experimental protocols, quantitative data, and the signaling pathways modulated by this versatile molecule.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key components of the inflammatory cascade in the skin. These mechanisms can be broadly categorized as direct immunomodulation and indirect anti-inflammatory effects secondary to its antimicrobial action.

Inhibition of Pro-inflammatory Cytokine Production

A primary anti-inflammatory mechanism of this compound is its ability to suppress the production of pro-inflammatory cytokines by various skin and immune cells.[6][7]

-

Inhibition of Keratinocyte-derived Cytokines: In response to inflammatory stimuli such as C. acnes, keratinocytes produce a range of cytokines. Studies have shown that this compound can decrease the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) by human keratinocytes.[8]

-

Modulation of Monocyte and Macrophage Cytokine Release: this compound has been demonstrated to significantly reduce the production of key pro-inflammatory cytokines by monocytes and macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][9][10] It has also been shown to decrease Interferon-gamma (IFN-γ).[6] This inhibition occurs at the post-transcriptional level, as this compound has been observed to decrease intracellular cytokine expression without affecting their mRNA levels.[10]

Modulation of Leukocyte Function

This compound influences the activity of leukocytes, particularly neutrophils, which are key players in the inflammatory response in acne and other dermatological conditions.

-

Leukocyte Chemotaxis: this compound has been shown to suppress leukocyte chemotaxis.[8][11] This is partly an indirect effect of reducing C. acnes, which produces chemotactic factors.[8] However, direct inhibitory effects on leukocyte migration have also been reported.[8][11]

-

Phagocytosis: The effect of this compound on phagocytosis is complex. Some studies suggest that this compound can enhance the phagocytic activity of leukocytes, aiding in the clearance of bacteria and cellular debris.[8]

Attenuation of C. acnes-Induced Inflammation

Beyond its direct bactericidal effects, this compound mitigates the inflammatory response triggered by C. acnes.

-

Inhibition of Lipase Production: this compound inhibits the production of lipase by C. acnes.[6][8] This is significant as lipase breaks down sebum triglycerides into free fatty acids, which are comedogenic and pro-inflammatory.[8]

-

Reduction of Pro-inflammatory Mediators: By reducing the population of C. acnes, this compound indirectly decreases the load of various pro-inflammatory mediators produced by the bacterium.[8]

Inhibition of Matrix Metalloproteinases (MMPs)

Recent research has indicated that this compound may have an inhibitory effect on promatrix metalloproteinase-2 in sebocytes, suggesting a role in preventing tissue degradation associated with inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and clinical studies.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Type | Stimulus | Cytokine | This compound Concentration | % Inhibition / Effect | Reference |

| Mouse Peritoneal Macrophages | LPS | TNF-α | 25 µg/mL | ~34% reduction | [10] |

| Mouse Peritoneal Macrophages | LPS | TNF-α | 100 µg/mL | ~38% reduction | [10] |

| Mouse Peritoneal Macrophages | LPS | IL-1β | 25 µg/mL | ~16% reduction | [10] |

| Mouse Peritoneal Macrophages | LPS | IL-1β | 100 µg/mL | ~17% reduction | [10] |

| Mouse Peritoneal Macrophages | LPS | IL-6 | 5, 25, 100 µg/mL | Dose-dependent increase | [10] |

| Human Keratinocytes | Heat-killed P. acnes | GM-CSF | Not specified | Decreased production | [8] |

Table 2: Clinical Efficacy of Topical this compound in Acne Vulgaris (Reduction in Lesion Counts)

| Study Type | Treatment | Duration | Inflammatory Lesion Reduction | Non-inflammatory Lesion Reduction | Reference |

| Randomized, controlled trials (pooled data) | Topical this compound monotherapy | 10-12 weeks | 45% - 49% | 30% - 41% | [5] |

| Clinical trial | This compound 1%/Benzoyl Peroxide 5% gel | Not specified | Superior to individual components | Not significantly different from BPO alone | [12] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments investigating the anti-inflammatory properties of this compound.

In Vitro Cytokine Inhibition Assay in Macrophages

This protocol outlines a general procedure for assessing the effect of this compound on cytokine production in macrophages.

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., Iscove's modified Dulbecco's medium with 10% fetal bovine serum).

-

This compound Pre-treatment: Macrophages are pre-treated with varying concentrations of this compound (e.g., 5, 25, 100 µg/mL) for a specified period (e.g., 0.5 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL).

-

Incubation: The cultures are incubated for a period sufficient for cytokine production (e.g., 2-4 hours for TNF-α and IL-6, up to 6 hours for IL-1β).

-

Cytokine Quantification: The concentration of cytokines in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

-

Data Analysis: The results are expressed as the mean cytokine concentration ± standard deviation. Statistical analysis is performed to determine the significance of the observed inhibition.

Leukocyte Chemotaxis Assay

The following is a general protocol for evaluating the effect of this compound on leukocyte chemotaxis.

-

Leukocyte Isolation: Human leukocytes are isolated from peripheral blood.

-

Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Sykes-Moore chamber) with a double-filter technique is used.

-

Chemoattractant Generation: A chemotactic factor is generated, for example, by the interaction of normal human serum and zymosan.

-

This compound Treatment: Leukocytes are incubated with various concentrations of this compound.

-

Migration Assessment: The number of leukocytes migrating through the filter towards the chemoattractant is quantified.

-

Data Analysis: The results are compared between this compound-treated and control groups to determine the effect on chemotaxis.

Signaling Pathways

This compound's anti-inflammatory effects are mediated through the modulation of intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and a likely target of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., from Toll-like receptors activated by C. acnes), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. While direct evidence is still emerging, it is hypothesized that this compound may interfere with this pathway, leading to reduced production of inflammatory mediators.

Experimental Workflow for Investigating Signaling Pathways

A general workflow for elucidating the impact of this compound on cellular signaling pathways is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Scientific Rationale and Clinical Basis for this compound Use in the Treatment of Dermatologic Disease | MDPI [mdpi.com]

- 3. sketchviz.com [sketchviz.com]

- 4. Scientific Rationale and Clinical Basis for this compound Use in the Treatment of Dermatologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcadonline.com [jcadonline.com]

- 6. This compound: A Comprehensive Status Report with Emphasis on Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. Pretreatment of Mice with this compound Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of antimicrobial agents on leukocyte chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

Unraveling the Molecular Tapestry: A Technical Guide to Clindamycin's Bacteriostatic Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin, a lincosamide antibiotic, is a cornerstone in the treatment of infections caused by Gram-positive cocci and anaerobic bacteria. Its clinical efficacy is rooted in its ability to arrest bacterial growth, a phenomenon known as a bacteriostatic effect. This in-depth technical guide delineates the molecular basis of this compound's mechanism of action, focusing on its interaction with the bacterial ribosome to inhibit protein synthesis. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the elongation phase of translation.[1] At higher concentrations, this compound can exhibit bactericidal activity against certain susceptible organisms.[2][3] The selective toxicity of this compound arises from the structural differences between bacterial (70S) and eukaryotic (80S) ribosomes, allowing it to inhibit bacterial protein synthesis with minimal impact on the host.[1]

Binding Site within the Peptidyl Transferase Center

The binding site for this compound is located within a functionally critical region of the 50S ribosomal subunit known as the peptidyl transferase center (PTC).[4][5] This center is responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in protein elongation. Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution insights into this interaction.[4][6]

This compound interacts with specific nucleotides of the 23S rRNA, a major component of the 50S subunit. Key interactions involve hydrogen bonding and van der Waals forces with nucleotides primarily in domain V of the 23S rRNA.[4][7] Chemical footprinting studies have identified several key residues protected by this compound binding, including A2058, A2059, A2451, and G2505 (E. coli numbering).[7][8]

Interference with Translocation and Peptide Bond Formation

By occupying this critical position within the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNA (aa-tRNA) in the A-site and the peptidyl-tRNA in the P-site.[9][10] This interference disrupts the translocation process, where the ribosome moves along the mRNA template.[2] The blockage of the ribosomal exit tunnel by this compound prevents the nascent polypeptide chain from elongating, effectively halting protein synthesis.[7] This leads to the cessation of bacterial growth and replication, defining its bacteriostatic nature.[2][7]

Kinetic analyses have revealed a two-step binding model. This compound initially interacts competitively with the A-site to form an initial complex, which then slowly isomerizes to a more stable complex near the P-site.[8][11] This more stable complex is still capable of forming peptide bonds, but at a significantly reduced velocity.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interaction with the bacterial ribosome and its inhibitory activity against various bacterial species.

Table 1: Ribosomal Binding Affinity of this compound

| Parameter | Value | Organism | Reference |

| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.12 | 0.12 | >2 | [1][12] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | >32 | - | - | [12] |

| Streptococcus pyogenes | 0.032 - ≥256 | - | - | [13] |

| Streptococcus pneumoniae | - | ≤0.25 | 0.5 | [14] |

| Bacteroides fragilis group | 0.25 - 512 | 0.12 | >2 | [1][15] |

| Leuconocostoc spp. | - | 4 - 16 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments employed to investigate the molecular basis of this compound's bacteriostatic effect.

Ribosome Binding Assay (Chemical Footprinting)

This technique is used to identify the specific nucleotide binding site of this compound on the 23S rRNA.

Protocol Overview:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using differential centrifugation followed by sucrose gradient ultracentrifugation.

-

Complex Formation: Incubate the purified 70S ribosomes with a specific mRNA template and deacylated tRNA to form a stable ribosomal complex.

-

This compound Incubation: Add varying concentrations of this compound to the ribosomal complex and incubate to allow for binding. A typical incubation is for 1 minute to achieve the tighter C*I complex.[8]

-

Chemical Modification: Treat the complexes with chemical probes such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues, or kethoxal, which modifies accessible guanine residues.[8][14]

-

RNA Extraction: Extract the 23S rRNA from the treated complexes.

-

Primer Extension Analysis: Perform primer extension using a radiolabeled or fluorescently labeled primer that anneals to a region of the 23S rRNA downstream of the expected this compound binding site.

-

Gel Electrophoresis and Analysis: Separate the primer extension products on a sequencing gel. The positions where the reverse transcriptase stops correspond to the modified nucleotides. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide from chemical modification, thus identifying it as part of the binding site.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

Protocol Overview:

-

Preparation of Cell-Free Extract: Prepare a translation-competent cell-free extract from a bacterial source (e.g., E. coli S30 extract).

-

Reporter Template: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

-

Reaction Setup: In a microtiter plate, combine the cell-free extract, the reporter template, and a mixture of amino acids.

-

This compound Addition: Add a range of concentrations of this compound to the reaction wells.

-

Incubation: Incubate the reactions at 37°C for a sufficient time to allow for protein synthesis (e.g., 1-2 hours).

-

Detection of Protein Synthesis:

-

Radiolabeling: If a radiolabeled amino acid (e.g., [³⁵S]-methionine) is used, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and quantify the radioactivity using a scintillation counter.

-

Luminescence/Fluorescence: If a luciferase or GFP reporter is used, measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Overview (Broth Microdilution):

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Molecular mechanism of this compound action.

Caption: Experimental workflow for chemical footprinting.

Caption: Workflow for in vitro translation inhibition assay.

Conclusion

This compound's bacteriostatic effect is a direct consequence of its precise interaction with the bacterial 50S ribosomal subunit. By binding to the peptidyl transferase center, it effectively obstructs the process of protein synthesis, a fundamental requirement for bacterial viability and proliferation. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for further research into lincosamide antibiotics and the development of novel antimicrobial agents that target the bacterial ribosome. A thorough understanding of these molecular mechanisms is paramount in the ongoing effort to combat antibiotic resistance and develop next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the antibiotics this compound and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

The Impact of Clindamycin on Staphylococcus aureus Toxin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus is a formidable pathogen, largely due to its extensive arsenal of secreted toxins that contribute significantly to the pathogenesis of various infections. Clindamycin, a lincosamide antibiotic, has demonstrated a crucial role beyond its bacteriostatic activity by effectively suppressing the production of key S. aureus toxins. This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on S. aureus toxin production. Subinhibitory concentrations of this compound, by targeting the bacterial ribosome, disrupt the synthesis of critical virulence factors, including alpha-hemolysin (Hla), Panton-Valentine leukocidin (PVL), and Toxic Shock Syndrome Toxin-1 (TSST-1). This anti-toxin effect is observed in both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, highlighting its clinical importance in managing toxin-mediated staphylococcal diseases.

Introduction

Staphylococcus aureus infections pose a significant global health threat, exacerbated by the emergence of antibiotic-resistant strains such as MRSA. The virulence of S. aureus is intricately linked to its ability to produce a wide array of toxins that can lead to severe tissue damage and systemic illness. These toxins include pore-forming toxins like alpha-hemolysin and Panton-Valentine leukocidin, and superantigens such as TSST-1.

This compound, an inhibitor of bacterial protein synthesis, has emerged as a critical therapeutic agent in the management of severe staphylococcal infections, not only for its ability to halt bacterial growth but also for its profound effect on attenuating toxin production. This document delves into the molecular underpinnings of this phenomenon, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Inhibition of Toxin Synthesis

This compound exerts its anti-toxin effects by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[1] This action, even at subinhibitory concentrations that do not kill the bacteria, effectively curtails the production of exotoxins, which are proteins synthesized and secreted by the bacterium.[2]

The suppression of toxin production is a direct consequence of the inhibition of ribosomal activity, leading to a reduction in the translation of messenger RNA (mRNA) transcripts encoding these virulence factors. This mechanism is distinct from that of cell wall-active antibiotics like beta-lactams, which can, under certain conditions, paradoxically increase toxin production.

Quantitative Impact on Toxin Production

Numerous studies have quantified the inhibitory effect of sub-inhibitory concentrations (sub-MICs) of this compound on the production of major S. aureus toxins. The data consistently demonstrate a significant reduction in toxin levels across different strains.

Table 1: Effect of Subinhibitory this compound on S. aureus Alpha-Hemolysin (Hla) Production

| S. aureus Strain | This compound Concentration (x MIC) | Mean Hla Production (% of Control) | Reference |

| Newman | 1/4 | 25% | [3] |

| USA300 (MRSA) | 1/8 | 40% | [4] |

| Clinical Isolate (MSSA) | 1/16 | 55% | [3] |

Table 2: Effect of Subinhibitory this compound on S. aureus Panton-Valentine Leukocidin (PVL) Production

| S. aureus Strain | This compound Concentration (x MIC) | Mean PVL Production (% of Control) | Reference |

| LUG855 (CA-MRSA) | 1/8 | Concentration-dependent decrease | [5] |

| CA-MRSA Isolate 1 | 1/8 | ~20% | [5] |

| CA-MRSA Isolate 2 | 1/4 | ~10% | [5] |

Table 3: Effect of Subinhibitory this compound on S. aureus Toxic Shock Syndrome Toxin-1 (TSST-1) Production

| S. aureus Strain | This compound Concentration (x MIC) | Mean TSST-1 Production (% of Control) | Reference |

| Clinical Isolate (TSS) | 1/16 | Significant reduction | [6] |

| MN8 (High-toxin producer) | Various sub-MICs | Inversely proportional to concentration | [6] |

Impact on the agr Quorum-Sensing System

The production of many S. aureus virulence factors is regulated by the accessory gene regulator (agr) quorum-sensing system. This system allows bacteria to coordinate gene expression in response to cell population density. The effector molecule of the agr system is a small peptide called RNAIII, which upregulates the expression of numerous exoprotein genes, including those encoding toxins like Hla and TSST-1, while downregulating surface proteins.

This compound's inhibition of protein synthesis is thought to interfere with the agr system. By reducing the synthesis of key regulatory proteins within the agr cascade, such as AgrA, this compound can indirectly lead to decreased transcription of RNAIII and, consequently, a reduction in toxin production.[7][8] Some studies have shown that subinhibitory concentrations of this compound can lead to an upregulation of agrA expression, suggesting a complex regulatory interplay.[3][4][9] However, the net effect at the protein level is a significant reduction in toxin output.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a S. aureus isolate.

Methodology: Broth microdilution is a standard method.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile deionized water at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Culture the S. aureus isolate on a Tryptic Soy Agar (TSA) plate overnight at 37°C. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions.

-

Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Quantification of Alpha-Hemolysin (Hla) by ELISA

Objective: To quantify the amount of Hla produced by S. aureus in the presence of subinhibitory concentrations of this compound.

Methodology:

-

Bacterial Culture: Grow S. aureus in Tryptic Soy Broth (TSB) to mid-logarithmic phase. Add this compound at desired subinhibitory concentrations (e.g., 1/4, 1/8, 1/16 MIC) and continue incubation for a defined period (e.g., 8 hours). A control culture without this compound should be run in parallel.

-

Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C. Collect the supernatants and filter-sterilize them through a 0.22 µm filter.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for Hla (e.g., rabbit anti-Hla polyclonal antibody) diluted in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add diluted culture supernatants and a standard curve of purified Hla to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a detection antibody (e.g., biotinylated anti-Hla monoclonal antibody) and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

-

Stop Reaction and Read: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of Hla in the samples by interpolating from the standard curve.

Detection of Panton-Valentine Leukocidin (PVL) by Western Blot

Objective: To qualitatively or semi-quantitatively detect the presence of PVL components (LukS-PV and LukF-PV) in S. aureus culture supernatants.

Methodology:

-

Protein Precipitation: Concentrate proteins from culture supernatants (prepared as in 5.2.2) using methods such as trichloroacetic acid (TCA) precipitation.

-

SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer, boil for 5 minutes, and separate the proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LukS-PV and LukF-PV overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Analysis of hla Gene Expression by Northern Blot

Objective: To assess the levels of hla mRNA transcripts in S. aureus treated with this compound.

Methodology:

-

RNA Extraction: Culture S. aureus with and without subinhibitory this compound as described in 5.2.1. Harvest bacterial cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Integrity Check: Quantify the RNA using a spectrophotometer and assess its integrity by running an aliquot on a denaturing agarose gel.

-

Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde.

-

RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary transfer.

-

UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

-

Probe Labeling: Prepare a DNA probe specific for the hla gene by PCR and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.

-

Hybridization: Pre-hybridize the membrane in a hybridization buffer at 42°C for at least 30 minutes. Add the labeled probe and hybridize overnight at 42°C.

-

Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound probe.

-

Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

-

Normalization: Strip the membrane and re-probe with a probe for a housekeeping gene (e.g., 16S rRNA) to normalize for RNA loading.

Visualizations

Signaling Pathway: this compound's Impact on the agr System

Caption: this compound inhibits toxin synthesis by targeting the 50S ribosome.

Experimental Workflow

Caption: Workflow for assessing this compound's impact on S. aureus toxins.

Conclusion

This compound's ability to suppress the production of critical Staphylococcus aureus toxins at subinhibitory concentrations is a well-documented and clinically significant phenomenon. This technical guide has outlined the mechanism of action, provided quantitative data on its efficacy, detailed essential experimental protocols for its investigation, and visualized the underlying signaling pathways and experimental workflows. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of therapeutic strategies against toxin-mediated staphylococcal diseases and for the continued evaluation of novel anti-virulence agents. The presented methodologies provide a robust framework for further research in this critical area of infectious disease.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound suppresses virulence expression in inducible this compound-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Antibiotics on Staphylococcus aureus Producing Panton-Valentine Leukocidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methicillin and inducible this compound resistance in clinical Staphylococcus aureus isolates: a cross-sectional study from Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to this compound [frontiersin.org]

- 8. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound [ouci.dntb.gov.ua]

The Enduring Efficacy of Clindamycin Against Gram-Positive Anaerobes: A Technical Guide

For Immediate Release

[City, State] – December 14, 2025 – This technical guide provides an in-depth analysis of the spectrum of activity of clindamycin against Gram-positive anaerobic bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes current in vitro susceptibility data, details experimental protocols for antimicrobial susceptibility testing, and illustrates the molecular mechanisms of action and resistance.

This compound, a lincosamide antibiotic, has long been a therapeutic option for infections caused by anaerobic bacteria due to its excellent activity against a broad range of these organisms.[1][2] It functions by inhibiting bacterial protein synthesis, a primarily bacteriostatic action that can become bactericidal at higher concentrations.[2][3] This guide offers a comprehensive overview of its continued relevance in the face of emerging antimicrobial resistance.

In Vitro Susceptibility of Gram-Positive Anaerobes to this compound

The in vitro efficacy of this compound is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.[2] The data are often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.[4]

Below are summary tables of this compound activity against various Gram-positive anaerobic species, compiled from recent studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Anaerobic Cocci (GPAC)

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |

| Anaerococcus spp. | 10 | ≤0.03 - >32 | - | - | 20 |

| Finegoldia magna | 49 | ≤0.03 - >32 | 0.12 | 16 | 24.5 |

| Parvimonas micra | 33 | ≤0.03 - >32 | ≤0.03 | 8 | 6 |

| Peptoniphilus spp. | 30 | ≤0.03 - >32 | 0.25 | >32 | 46.7 |

| Peptostreptococcus anaerobius | 11 | ≤0.03 - >32 | 0.5 | 1 | 9 |

Source: Data compiled from a multicentre study on GPAC isolates responsible for invasive infections.[5][6]

Table 2: In Vitro Activity of this compound against Clostridium Species

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |

| Clostridium perfringens | 100+ | 0.06 - >256 | 0.12 | >256 | Varies significantly by region |

| Clostridium difficile | (Various) | High intrinsic resistance | - | - | >90 |

Note: Clostridioides difficile is intrinsically resistant to this compound. The use of this compound can lead to an overgrowth of C. difficile and subsequent colitis.[2] MIC values for C. perfringens can vary widely.[7][8]

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for the antimicrobial susceptibility testing of anaerobic bacteria.[5][7][9][10]

Agar Dilution Method (Reference Method)

The agar dilution method is the gold standard for susceptibility testing of anaerobic bacteria.[5][7][9][10][11]

Methodology:

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound at a high concentration.

-

Preparation of Agar Plates with Antimicrobial: Prepare a series of agar plates (e.g., Brucella blood agar) containing serial twofold dilutions of this compound. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation:

-

Subculture the anaerobic isolate onto an appropriate agar medium and incubate under anaerobic conditions.

-

Prepare a bacterial suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard.[12]

-

-

Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.[13]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Broth Microdilution Method

The broth microdilution method is a more user-friendly alternative for routine testing, particularly for the Bacteroides fragilis group, though it can be adapted for other anaerobes.[5][7][10][13][14]

Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in a suitable anaerobic broth medium within the wells of a microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the agar dilution method.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42-48 hours.[13]

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

Mechanism of Action and Resistance

Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by reversibly binding to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit.[2][9] This binding interferes with the translocation step of protein synthesis, thereby halting the elongation of the peptide chain.[3][15]

Erm-Mediated Resistance

The predominant mechanism of resistance to this compound in Gram-positive anaerobes is target-site modification mediated by erm (erythromycin ribosome methylase) genes.[7][16][17][18][19] These genes encode methyltransferase enzymes that add one or two methyl groups to an adenine residue within the 23S rRNA. This modification reduces the binding affinity of this compound to the ribosome, rendering the antibiotic ineffective.[16][20]

Conclusion

This compound remains a valuable agent for the treatment of infections caused by Gram-positive anaerobes. However, the increasing prevalence of resistance, primarily driven by erm genes, necessitates ongoing surveillance through standardized susceptibility testing. A thorough understanding of its spectrum of activity, coupled with accurate laboratory evaluation, is essential for preserving the clinical utility of this important antibiotic.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Broth microdilution method for aerobes and anaerobes. [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 16. Inducible this compound resistance and erm genes in Staphylococcus aureus in school children in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inducible this compound resistance in clinical isolates of Staphylococcus aureus due to erm genes, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCDR - D- test, erm genes, MRSA, PCR, Staphylococcus aureus [jcdr.net]

- 19. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 20. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to the Core Mechanisms of Clindamycin Resistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clindamycin, a lincosamide antibiotic, is a crucial therapeutic agent against a variety of bacterial infections, particularly those caused by Gram-positive organisms like Staphylococcus aureus and anaerobic bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. A thorough understanding of the molecular underpinnings of this resistance is paramount for the development of novel diagnostic tools and therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.

Core Resistance Mechanisms

Resistance to this compound in bacteria is primarily mediated by three core mechanisms: target site modification, active drug efflux, and enzymatic inactivation.

Target Site Modification: The MLSB Phenotype

The most prevalent mechanism of this compound resistance is the modification of its ribosomal target. This is conferred by the erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes. These enzymes methylate an adenine residue (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit.[2] This methylation reduces the binding affinity of macrolides, lincosamides (including this compound), and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[2] The expression of erm genes can be either constitutive or inducible.

-

Constitutive MLSB (cMLSB) Resistance: In this phenotype, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. Strains exhibiting cMLSB will test resistant to both erythromycin and this compound in standard susceptibility tests.[2][3]

-

Inducible MLSB (iMLSB) Resistance: In this case, the erm gene is present but its expression is induced by the presence of a macrolide antibiotic, such as erythromycin.[2] In the absence of an inducer, these strains appear susceptible to this compound in vitro. This can lead to therapeutic failure if this compound is used to treat an infection caused by an iMLSB strain, as the presence of erythromycin-like compounds in vivo can induce resistance.[2][4]

Active Efflux: The MS Phenotype

Another significant resistance mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by ATP-dependent efflux pumps. In Staphylococcus aureus, this is primarily encoded by the msrA (macrolide-streptogramin resistance) gene.[2] This pump actively transports 14- and 15-membered macrolides and streptogramin B antibiotics out of the cell.[2] Importantly, this efflux pump does not effectively recognize lincosamides. Consequently, strains carrying the msrA gene are resistant to macrolides but remain susceptible to this compound, a phenotype known as MS.[2]

Enzymatic Inactivation

A less common mechanism of this compound resistance involves the enzymatic inactivation of the drug. This is mediated by genes such as the lin genes (linA and linB), which encode lincosamide nucleotidyltransferases.[5] These enzymes chemically modify this compound, rendering it unable to bind to its ribosomal target.[5]

Data Presentation

The following tables summarize quantitative data related to this compound resistance mechanisms.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for this compound

| Pathogen | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Staphylococcus spp. | ≤0.5 | 1-2 | ≥4 |

| Streptococcus spp. | ≤0.25 | 0.5 | ≥1 |

| Anaerobic bacteria | ≤2 | 4 | ≥8 |

Source:[5]

Table 2: Prevalence of this compound Resistance Phenotypes in S. aureus

| Study Location (Year) | Total Isolates | iMLSB (%) | cMLSB (%) | MS (%) |

| Qatar (2025)[3] | 161 | 15.5 | 0.6 (one isolate) | 9.9 |

| Iran (2014)[6] | 124 | 32.3 | 12.9 | Not specified |

| Turkey (Date not specified)[4] | 2432 | 72 (of 138 discordant) | 30 | Not specified |

| Dallas, USA (1999-2002)[7] | 197 (CA-MRSA) | 93 (1999) -> 7 (2002) | Not specified | Not specified |

Table 3: Prevalence of this compound Resistance Genes in S. aureus

| Study Location (Year) | Total Isolates | ermA (%) | ermB (%) | ermC (%) | msrA (%) |

| Qatar (2025)[3] | 42 (Ery-R) | 0 | 0 | 60 | 40 |

| Iran (2014)[6] | 124 | 41.1 | 0 | 17.7 | 0 |

| Jordan (2017)[8] | 55 (MRSA) | Prevalent in HA-MRSA | Not specified | Prevalent in CA-MRSA | Not specified |

Experimental Protocols

Protocol 1: D-Test for Detection of Inducible this compound Resistance (iMLSB)

Principle: This phenotypic test is essential for identifying iMLSB resistance in erythromycin-resistant, this compound-susceptible S. aureus isolates.[2] Erythromycin acts as an inducer of erm gene expression, and its diffusion from a disk placed on an agar plate will induce this compound resistance in a nearby this compound-susceptible isolate if it carries an inducible erm gene. This results in a flattening of the this compound inhibition zone adjacent to the erythromycin disk, creating a characteristic "D" shape.[2][9]

Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure culture of the test isolate.

-

Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate to create a lawn of growth.

-

Disk Placement: Aseptically place a 15 µg erythromycin disk and a 2 µg this compound disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[2][9]

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Interpretation:

-

Positive D-test (iMLSB): A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk indicates inducible resistance.[2][9]

-

Negative D-test: A circular zone of inhibition around the this compound disk indicates the absence of inducible this compound resistance (e.g., MS phenotype).[2]

-

Protocol 2: PCR for Detection of erm and msrA Genes

Principle: Molecular detection of resistance genes provides a definitive identification of the genetic determinants of resistance. Polymerase Chain Reaction (PCR) is used to amplify specific gene sequences.

Methodology:

-

DNA Extraction: Extract genomic DNA from a pure culture of the bacterial isolate using a commercial kit or a standard in-house protocol involving cell lysis and DNA purification.

-

Primer Design: Utilize validated primers specific for the target genes (ermA, ermB, ermC, msrA).

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the target gene.

-

Add the extracted genomic DNA to the master mix.

-

Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) specific to the primers and target gene.

-

-

Gel Electrophoresis:

-

Separate the PCR products by size using agarose gel electrophoresis.

-

Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

The presence of a band of the expected size indicates a positive result for the specific resistance gene.

-

Mandatory Visualizations